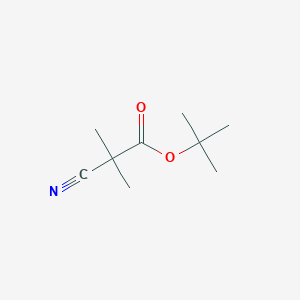
Tert-Butyl-2-cyano-2,2-dimethylacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-cyano-2,2-dimethylacetate is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is also known by its IUPAC name, tert-butyl 2-cyano-2-methylpropanoate . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-cyano-2,2-dimethylacetate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl 2-cyano-2,2-dimethylacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetate with a cyanide source under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of tert-butyl 2-cyano-2,2-dimethylacetate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-cyano-2,2-dimethylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives.
Hydrolysis: 2-cyano-2-methylpropanoic acid and tert-butyl alcohol.
Reduction: 2-amino-2-methylpropanoic acid.
Wirkmechanismus
The mechanism of action of tert-butyl 2-cyano-2,2-dimethylacetate involves its reactivity with various nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to create new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl cyanoacetate
- Methyl 2-cyano-2,2-dimethylacetate
- Ethyl 2-cyano-2,2-dimethylacetate
Uniqueness
Tert-butyl 2-cyano-2,2-dimethylacetate is unique due to its specific structural features, such as the presence of both a tert-butyl ester and a cyano group. These functional groups confer distinct reactivity and stability, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl 2-cyano-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESJVZLQSJGIES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














